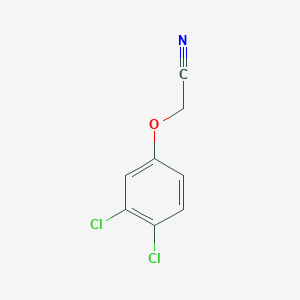

2-(3,4-Dichlorophenoxy)acetonitrile

Descripción general

Descripción

2-(3,4-Dichlorophenoxy)acetonitrile is a chemical compound with the CAS Number: 38949-69-8. It has a molecular weight of 202.04 and is usually stored at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides . The target products were obtained in 58-72% yield .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2NO/c9-7-2-1-6 (5-8 (7)10)12-4-3-11/h1-2,5H,4H2 .Aplicaciones Científicas De Investigación

Synthesis of Herbicides Using 2-(3,4-Dichlorophenoxy)acetonitrile

Herbicide Synthesis One of the primary scientific applications of this compound is in the synthesis of herbicides. Bandgar and Naik (1998) explored the synthesis of effective herbicides by using 2, 4-Dichlorophenoxy acetic acid anion supported on an anion exchange resin. This synthesis process involved treating the supported acid anion with dihalides in acetonitrile to yield diesters of 2, 4-dichlorophenoxy acetic acid, which have herbicidal properties (Bandgar & Naik, 1998).

Herbicide Analysis in Soil Another research conducted by Kashyap et al. (2005) focused on the analysis of 2,4-Dichlorophenoxy acetic acid (2,4-D) in soil. They developed a method to extract the herbicide from soil samples using acetonitrile in a modified Soxhlet apparatus, followed by analysis using high-performance liquid chromatography (HPLC) with UV detection. This study highlights the relevance of 2,4-D, a derivative of this compound, in agricultural applications and its analysis in environmental samples (Kashyap et al., 2005).

Scientific Research Beyond Herbicides

Fluorescent Probes for Metal Ions Fang et al. (2014) reported on a rhodamine-azacrown derivative that responds to Al3+ and Fe3+ in ethanol–water solutions and selectively to Al3+ in acetonitrile. This study indicates a potential application of this compound derivatives in the development of fluorescent probes for detecting specific metal ions in different solvent environments (Fang et al., 2014).

Development of Sensing Electrodes Research by Sannicolo et al. (1998) involved the synthesis of functionalized cyclopentadithiophenes in acetonitrile for developing lithium- and sodium-sensing electrodes. This work illustrates the potential of this compound derivatives in the creation of advanced materials for sensing applications (Sannicolo et al., 1998).

Ionic Liquids as Herbicides and Plant Growth Regulators Pernak et al. (2013) explored the synthesis of new ionic liquids (ILs) containing the (2,4-dichlorophenoxy)acetate anion. These ILs demonstrated higher biological activity than traditional herbicides and plant growth regulators, suggesting another avenue for the application of this compound derivatives (Pernak et al., 2013).

Long-term Impact on Soil Microbial Populations The long-term application of 2,4-D, a compound related to this compound, was studied by Rai (1992) to understand its effects on microbial populations and biochemical processes in soil. This research is significant in assessing the environmental impact of such compounds (Rai, 1992).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Related compounds have shown antifungal activity against candida atcc species

Mode of Action

It is known that related compounds can inhibit the growth of certain fungi, such as candida atcc species . The specific interactions between 2-(3,4-Dichlorophenoxy)acetonitrile and its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Given the antifungal activity of related compounds , it is possible that this compound may interfere with pathways essential for fungal growth and survival

Result of Action

Propiedades

IUPAC Name |

2-(3,4-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQAEZYNTJNSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide](/img/structure/B2580531.png)

![3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2580534.png)

![N-(2,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2580537.png)